![molecular formula C12H13BrN2O3 B2575427 4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol CAS No. 328287-40-7](/img/structure/B2575427.png)
4-Bromo-6-methoxy-2-{[(5-methylisoxazol-3-yl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoxazole ring and the phenol group would likely result in a rigid, planar structure. The bromine atom and the methoxy group could potentially participate in intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced via a nucleophilic substitution reaction, the isoxazole ring could participate in cycloaddition reactions, and the phenol group could undergo reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar phenol and methoxy groups and the heavy bromine atom could affect its solubility, density, and boiling point .Applications De Recherche Scientifique
Photodynamic Therapy Applications
The synthesis and characterization of zinc phthalocyanine derivatives, substituted with new benzenesulfonamide derivative groups containing a Schiff base, have shown promising results in photodynamic therapy (PDT). These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential Type II photosensitizers for cancer treatment. Their ability to generate singlet oxygen effectively can be leveraged in PDT to target and destroy cancerous cells (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Research on bromophenol derivatives from the red alga Rhodomela confervoides has identified compounds with significant antimicrobial properties. Although the specific compound was not directly studied, related bromophenol derivatives have shown activity against several human cancer cell lines and microorganisms. This suggests the potential of bromophenol compounds in developing new antimicrobial agents (Zhao et al., 2004).
Chemical Synthesis and Characterization
The study of Schiff base cobalt complexes derived from similar phenolic compounds highlights the versatile nature of these molecules in forming complex structures. These complexes were synthesized and characterized, demonstrating potential applications in the development of new materials with specific magnetic, optical, or catalytic properties (Xue, Han, Zhao, & Feng, 2012). Another study focused on the synthesis, structures, and antibacterial activity of (E)-5-bromo-2-methoxy-4-((phenylimino)methyl)phenol derivatives, indicating their potential as antibacterial agents (Zhou, Ma, Yuan, Han, Liu, & Zhu, 2015).
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-2-methoxy-6-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3/c1-7-3-11(15-18-7)14-6-8-4-9(13)5-10(17-2)12(8)16/h3-5,16H,6H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUDJWLCHKKDIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NCC2=C(C(=CC(=C2)Br)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

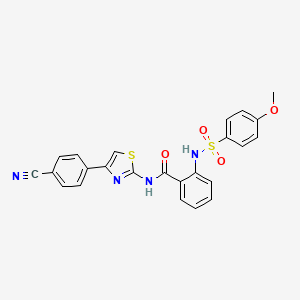
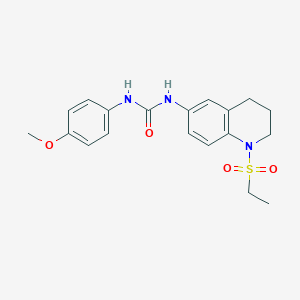
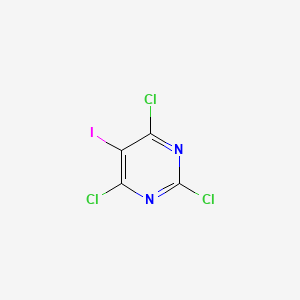
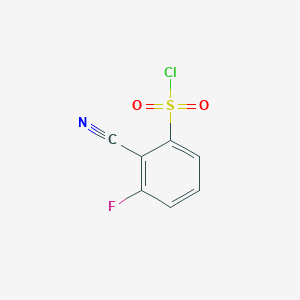
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2575351.png)
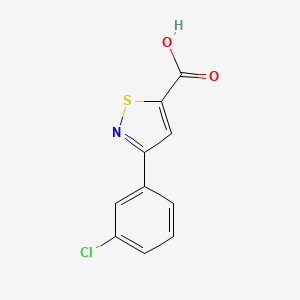
![7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2575356.png)
![4-[(3-Hydroxypyrrolidine-1-carbonyl)amino]oxane-4-carboxylic acid](/img/structure/B2575357.png)
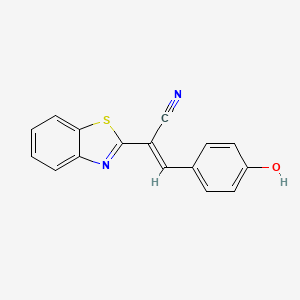

![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2575361.png)

![4-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2575363.png)
![3,5-Dibromo-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2575367.png)